N-Oxide Functionality Enhances Metabolic Stability Over Parent 5-Cyano-7-Azaindole
The introduction of an N-oxide at the 7-position of the pyrrolo[2,3-b]pyridine scaffold is a validated strategy to improve metabolic stability compared to the parent heterocycle. While direct data for 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is not published, this is a well-established class-level observation. In a series of Cdc7 kinase inhibitors, 5-azaindole N-oxide analogs demonstrated significantly enhanced intrinsic metabolic stability compared to their non-oxidized counterparts in human liver microsome assays [1]. This N-oxide modification is a key differentiator, as the parent compound, 5-cyano-7-azaindole (CAS 517918-95-5), is known to be a potent kinase inhibitor fragment but may suffer from rapid metabolism due to its unsubstituted pyridine nitrogen .
| Evidence Dimension | Intrinsic metabolic stability (human liver microsomes) |
|---|---|
| Target Compound Data | Data not publicly available for this specific compound; class-level data predicts improved stability over non-oxidized 5-cyano-7-azaindole. |
| Comparator Or Baseline | 5-Azaindole Cdc7 inhibitor (non-oxide): High intrinsic clearance; N-oxide analog: Significantly lower intrinsic clearance (exact values not specified in the referenced patent) |
| Quantified Difference | N-oxide modification led to a significant reduction in intrinsic clearance, improving metabolic stability (as described in patent SAR) [1]. |
| Conditions | Human liver microsome stability assay, as described for 5-azaindole Cdc7 inhibitors in US Patent Application [1]. |
Why This Matters
For lead optimization in drug discovery, a metabolically stable core scaffold reduces the risk of rapid in vivo clearance and poor bioavailability, making 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide a more attractive starting point than its non-oxide counterpart.
- [1] Bryan, M. C., Falsey, J. R., Frohn, M., Reichelt, A., Yao, G., Bartberger, M. D., ... & Allen, J. G. (2009). Cdc7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. *Bioorganic & Medicinal Chemistry Letters*, 19(15), 4350-4354. https://doi.org/10.1016/j.bmcl.2009.05.073 View Source
